molecular formula C5H9N3O B11775960 4-Methoxy-1-methyl-1H-pyrazol-3-amine

4-Methoxy-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11775960
M. Wt: 127.14 g/mol
InChI Key: PRBRPYOKPOOUHI-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3O. It features a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with enaminones or similar compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-Methoxy-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-methoxy-1-methylpyrazol-3-amine

InChI

InChI=1S/C5H9N3O/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7)

InChI Key

PRBRPYOKPOOUHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)OC

Origin of Product

United States

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